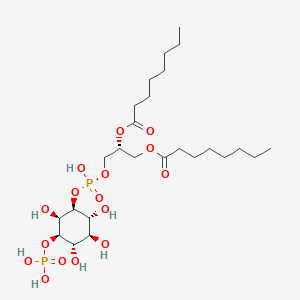![molecular formula C14H23IN4O3S B1254950 1H-Thieno[3,4-d]iMidazole-4-pentanaMide, hexahydro-N-[2-[(iodoacetyl)aMino]ethyl]-2-oxo-, (3aS,4S,6aR)-](/img/structure/B1254950.png)
1H-Thieno[3,4-d]iMidazole-4-pentanaMide, hexahydro-N-[2-[(iodoacetyl)aMino]ethyl]-2-oxo-, (3aS,4S,6aR)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Biotinoyl-n’-iodoacetylethylenediamine: is a biotinylated biochemical assay reagent. It is primarily used for labeling proteins and other biomolecules due to its thiol-reactive properties. This compound forms a layer of biotin derivative on surfaces, which can trigger the assembly of peptide nanostructured fibers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n-Biotinoyl-n’-iodoacetylethylenediamine involves the reaction of biotin with iodoacetic acid and ethylenediamine. The reaction typically occurs in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under controlled temperature conditions. The product is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 95% .
Industrial Production Methods: In an industrial setting, the production of n-Biotinoyl-n’-iodoacetylethylenediamine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistency and high yield. The compound is then lyophilized and stored at -20°C to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions: n-Biotinoyl-n’-iodoacetylethylenediamine primarily undergoes substitution reactions due to the presence of the iodoacetyl group. It reacts with thiol groups in proteins and other biomolecules, forming stable thioether bonds .
Common Reagents and Conditions:
Reagents: Thiol-containing compounds, DMSO, DMF.
Conditions: Room temperature to slightly elevated temperatures, typically under inert atmosphere to prevent oxidation.
Major Products: The major products formed from these reactions are biotinylated proteins and peptides, which can be used in various biochemical assays and research applications .
Aplicaciones Científicas De Investigación
Chemistry: n-Biotinoyl-n’-iodoacetylethylenediamine is used in the synthesis of biotinylated compounds for various chemical assays. It helps in the study of protein interactions and enzyme activities .
Biology: In biological research, this compound is used for labeling proteins and peptides, facilitating their detection and purification. It is also used in the study of protein-protein interactions and cellular processes .
Medicine: In medical research, n-Biotinoyl-n’-iodoacetylethylenediamine is used in the development of diagnostic assays and therapeutic agents. It aids in the detection of specific biomarkers and the study of disease mechanisms .
Industry: Industrially, this compound is used in the production of biosensors and other biotechnological applications. It helps in the development of advanced materials for electronic and medical devices .
Mecanismo De Acción
n-Biotinoyl-n’-iodoacetylethylenediamine exerts its effects through the formation of stable thioether bonds with thiol groups in proteins and other biomolecules. This biotinylation process allows for the specific labeling and detection of target molecules. The biotin moiety can then interact with streptavidin or avidin, facilitating the capture and analysis of the labeled biomolecules .
Comparación Con Compuestos Similares
- n-Biotinoyl-n’-iodoacetylaminocaproate
- n-Biotinoyl-n’-iodoacetylaminopropionate
- n-Biotinoyl-n’-iodoacetylaminobutyrate
Comparison: Compared to these similar compounds, n-Biotinoyl-n’-iodoacetylethylenediamine offers unique advantages due to its ethylenediamine backbone. This structure provides greater flexibility and reactivity, making it more efficient for biotinylation reactions. Additionally, the presence of the iodoacetyl group enhances its reactivity with thiol groups, leading to more stable and specific labeling .
Propiedades
Fórmula molecular |
C14H23IN4O3S |
|---|---|
Peso molecular |
454.33 g/mol |
Nombre IUPAC |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2-iodoacetyl)amino]ethyl]pentanamide |
InChI |
InChI=1S/C14H23IN4O3S/c15-7-12(21)17-6-5-16-11(20)4-2-1-3-10-13-9(8-23-10)18-14(22)19-13/h9-10,13H,1-8H2,(H,16,20)(H,17,21)(H2,18,19,22)/t9-,10-,13-/m0/s1 |
Clave InChI |
NDKQUODALAUTFL-KWBADKCTSA-N |
SMILES isomérico |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCNC(=O)CI)NC(=O)N2 |
SMILES canónico |
C1C2C(C(S1)CCCCC(=O)NCCNC(=O)CI)NC(=O)N2 |
Sinónimos |
BIE-DA N-biotinoyl-N'-iodoacetyl-ethylenediamine N-biotinoyl-N'-iodoacetylethylenediamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl) 2-methylbutanoate](/img/structure/B1254867.png)
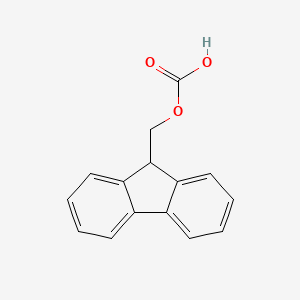
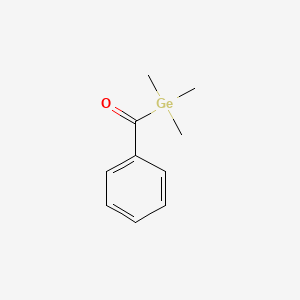

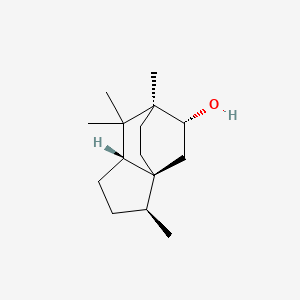

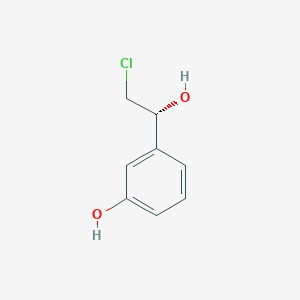
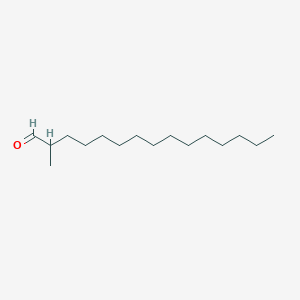
![8-[(1S,2R)-2-hydroxy-1-methoxy-3-methylbut-3-enyl]-7-methoxychromen-2-one](/img/structure/B1254880.png)
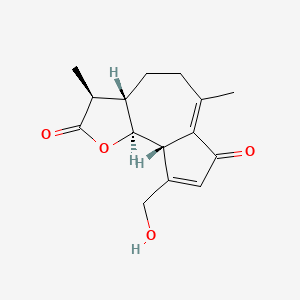
![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetic acid;(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B1254884.png)

![N-butyl-11-[(7R,8R,9S,13S,14S,16R,17S)-16-chloro-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-yl]-N-methylundecanamide](/img/structure/B1254888.png)
